Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate
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Overview
Description
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H12BrNO3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-6-methoxyquinoline-2-carboxylate typically involves the bromination of 6-methoxyquinoline-2-carboxylic acid followed by esterification. One common method includes the following steps:
Bromination: 6-methoxyquinoline-2-carboxylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Esterification: The resulting 4-bromo-6-methoxyquinoline-2-carboxylic acid is then esterified using ethanol and a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 6-methoxyquinoline-2-carboxylate.
Oxidation Reactions: Oxidation can occur at the methoxy group, converting it to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Reduction: 6-methoxyquinoline-2-carboxylate.
Oxidation: 4-bromo-6-hydroxyquinoline-2-carboxylate.
Scientific Research Applications
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biological Studies: Researchers use it to study the biological activity of quinoline derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-6-methoxyquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways.
Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptors: The compound can bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-methoxyquinoline-2-carboxylate
- Ethyl 4-fluoro-6-methoxyquinoline-2-carboxylate
- Ethyl 4-iodo-6-methoxyquinoline-2-carboxylate
Uniqueness
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 4-bromo-6-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)12-7-10(14)9-6-8(17-2)4-5-11(9)15-12/h4-7H,3H2,1-2H3 |
InChI Key |
ALXMDMJATYGNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=C1)Br |
Origin of Product |
United States |
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